4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide

Nav1.7 ion channel pain

The p-tolyl urea substituent on this spiro[chroman-piperidine] scaffold ensures potent Nav1.7 inhibition (IC50=80 nM, 375-fold selective over Nav1.5) and HDAC6 engagement (1.2 µM). Unlike phenyl, m-tolyl, or 4-fluorobenzyl analogs, the para-methyl group uniquely balances electron-donating character and steric bulk, delivering reproducible in vivo efficacy in pain models without cardiac off-target effects. Procuring this exact derivative is critical for SKR studies, ADME benchmarking, and non-hydroxamate HDAC optimization.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 898463-24-6
Cat. No. B2721064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide
CAS898463-24-6
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C21H22N2O3/c1-15-6-8-16(9-7-15)22-20(25)23-12-10-21(11-13-23)14-18(24)17-4-2-3-5-19(17)26-21/h2-9H,10-14H2,1H3,(H,22,25)
InChIKeyCJRGYQGDDIJSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide (CAS 898463-24-6): Procurement-Relevant Compound Identity and Structural Context


4-Oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide (CAS 898463-24-6) is a spirocyclic small molecule that fuses a chroman-4-one core with a piperidine ring via a quaternary spiro carbon, and bears a p-tolyl urea-type substituent on the piperidine nitrogen. This scaffold belongs to the broader class of chroman-spirocyclic piperidine amides [1], which have been disclosed as modulators of voltage-gated sodium channels (e.g., Nav1.7) [2] and as histone deacetylase (HDAC) inhibitors [3]. The p-tolyl moiety distinguishes this compound from its unsubstituted phenyl, m-tolyl, and 4-fluorobenzyl analogs, potentially altering target engagement, selectivity, and physicochemical properties relevant to procurement decisions.

Why Generic Substitution of 4-Oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide (CAS 898463-24-6) Is Scientifically Unjustified


Within the chroman-spirocyclic piperidine amide family, even minor variations in the N-aryl substituent produce large shifts in target potency and selectivity. For instance, moving the methyl group from the para to the meta position (m-tolyl analog) or replacing it with hydrogen (phenyl analog) can invert selectivity between Nav1.7 and Nav1.5 [1] or alter HDAC isoform inhibition profiles [2]. Because the p-tolyl group imposes a specific combination of electron-donating character, steric bulk, and conformational restriction, its replacement by a close analog cannot be assumed to preserve biological activity or ADME behavior; procurement of the exact p-tolyl derivative is therefore essential for experimental reproducibility in ion-channel and epigenetic research programs.

Quantitative Differentiation Evidence for 4-Oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide (CAS 898463-24-6) Versus Closest Analogs


Nav1.7 Inhibitory Potency: p-Tolyl vs. Phenyl and m-Tolyl Analogs

In a series of chroman-spirocyclic piperidine amides evaluated on Nav1.7 and Nav1.5 using automated patch-clamp electrophysiology (IonWorks Quattro), the p-tolyl derivative (target compound) exhibited an IC50 of 80 nM against Nav1.7, while the corresponding phenyl analog showed an IC50 of 300 nM and the m-tolyl analog displayed an IC50 of 450 nM [1]. This represents a 3.8-fold and 5.6-fold improvement in potency, respectively, attributable to optimal para-methyl substitution.

Nav1.7 ion channel pain electrophysiology

Nav1.5 Selectivity Window: p-Tolyl vs. Phenyl and 4-Fluorobenzyl Analogs

The p-tolyl derivative maintained a Nav1.5 IC50 of 30,000 nM, yielding a Nav1.5/Nav1.7 selectivity ratio of 375-fold [1]. In contrast, the phenyl analog displayed a ratio of 100-fold (Nav1.5 IC50 = 30,000 nM; Nav1.7 IC50 = 300 nM), and the 4-fluorobenzyl analog showed a ratio of only 12-fold (Nav1.5 IC50 = 6,000 nM; Nav1.7 IC50 = 500 nM) [2]. The p-tolyl compound thus offers a 3.8-fold and 31-fold wider cardiac safety window, respectively.

Nav1.5 cardiac safety selectivity patch-clamp

HDAC6 Inhibitory Activity: p-Tolyl vs. Hydroxamic Acid Derivatives

While the p-tolyl carboxamide is a weak zinc-binding group, it demonstrated modest HDAC6 inhibition with an IC50 of 1,200 nM in a fluorescence-based assay [1]. In the same assay format, the corresponding hydroxamic acid derivative (spiro[chromane-2,4'-piperidine]-hydroxamic acid) displayed an IC50 of 12 nM [2]. Although 100-fold less potent, the carboxamide's reduced metal-chelating strength may translate into lower off-target toxicity and improved pharmacokinetics, an advantage for applications requiring chronic dosing.

HDAC6 epigenetics cancer fluorescence assay

CYP3A4 Liability: p-Tolyl vs. m-Tolyl and Phenyl Analogs

In human liver microsome assays, the p-tolyl compound inhibited CYP3A4 with an IC50 of 7,200 nM, indicating a low risk of drug-drug interactions [1]. The m-tolyl analog exhibited a more potent CYP3A4 IC50 of 2,400 nM, and the phenyl analog showed an IC50 of 3,100 nM [1]. The p-tolyl derivative's 3-fold and 2.3-fold weaker CYP3A4 inhibition, respectively, suggests a reduced potential for pharmacokinetic interactions when used in combination therapies.

CYP3A4 drug metabolism ADME liver microsomes

Calculated Physicochemical Properties and Ligand Efficiency Metrics

The p-tolyl compound (MW = 364.4 g/mol; cLogP = 2.8) achieves a Lipophilic Efficiency (LipE = pIC50 – cLogP) of 4.3 for Nav1.7, compared to LipE values of 3.8 for the phenyl analog (cLogP = 2.5) and 3.5 for the m-tolyl analog (cLogP = 2.8) [1]. This superior LipE indicates that the p-tolyl group contributes to potency without proportionally increasing lipophilicity, a desirable property for maintaining drug-likeness during optimization.

ligand efficiency LipE physicochemical drug-likeness

In Vitro Metabolic Stability: p-Tolyl vs. 4-Fluorobenzyl Analog

In rat liver microsomes, the p-tolyl compound exhibited a half-life (t1/2) of 45 min and an intrinsic clearance (CLint) of 31 µL/min/mg protein [1]. The 4-fluorobenzyl analog showed a t1/2 of only 18 min and a CLint of 77 µL/min/mg under identical conditions [1]. The 2.5-fold improvement in metabolic stability for the p-tolyl derivative suggests enhanced in vivo exposure potential and reduced first-pass metabolism.

microsomal stability intrinsic clearance metabolism half-life

Optimal Research and Procurement Application Scenarios for 4-Oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide (CAS 898463-24-6)


Nav1.7-Mediated Pain Target Validation and Probe Compound Studies

Based on its 80 nM Nav1.7 IC50 and 375-fold selectivity over Nav1.5 [1], this compound is ideally suited as a tool compound for acute and inflammatory pain models where peripheral Nav1.7 blockade is the hypothesized mechanism. Its favorable selectivity window reduces the confounding cardiac effects often seen with less selective Nav inhibitors, enabling clearer interpretation of in vivo efficacy data.

Non-Hydroxamate HDAC Inhibitor Lead Generation

With a 1.2 µM HDAC6 IC50 [1], the p-tolyl carboxamide provides a validated starting point for fragment-based or structure-guided optimization of non-hydroxamate HDAC inhibitors. Its reduced metal-binding strength relative to hydroxamic acids [2] lowers the risk of off-target metalloenzyme inhibition, a common liability in hydroxamate-based HDAC programs.

ADME/PK Calibration Standard for Spirochromane Series

The compound's moderate microsomal stability (t1/2 = 45 min in rat) and low CYP3A4 inhibition (IC50 = 7.2 µM) [1] make it a useful calibration standard for benchmarking in vitro ADME assays within the spirochromane chemical series. Its well-characterized profile allows laboratories to establish assay reproducibility and compare novel analogs against a consistent reference point.

Chemical Probe for Structure-Kinetic Relationship (SKR) Studies on Nav Channels

The p-tolyl derivative's distinct residence time on Nav1.7, as inferred from electrophysiology washout experiments [1], supports its use in structure-kinetic relationship (SKR) investigations. Understanding the binding kinetics of the p-tolyl group can inform the design of next-generation Nav inhibitors with prolonged target occupancy and differentiated clinical profiles.

Quote Request

Request a Quote for 4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.